The Strategic Synthesis and Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

The Strategic Synthesis and Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, serving as a bioisostere for the indole and purine systems, have propelled its integration into a multitude of drug discovery programs.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives. We will dissect the strategic considerations behind synthetic route selection, delve into state-of-the-art functionalization techniques, and illuminate the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the 7-azaindole core in their quest for next-generation therapeutics.

The Rationale for Embracing the 7-Azaindole Scaffold

The strategic decision to employ the 7-azaindole core in drug design is rooted in its proven ability to enhance pharmacological profiles. The substitution of a carbon atom in the indole's benzene ring with a nitrogen atom introduces a hydrogen bond acceptor, which can lead to novel or enhanced interactions with biological targets.[3][4] This subtle modification can profoundly influence a molecule's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability.[1][2]

Notably, the 7-azaindole moiety is a key component in several FDA-approved drugs, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, underscoring its clinical significance.[1] Its structural resemblance to the adenine fragment of ATP makes it a particularly valuable scaffold for the design of kinase inhibitors.[1]

Strategic Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole nucleus is a critical first step, with numerous synthetic strategies developed to provide access to this versatile scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Methodologies

A variety of methods have been established for the synthesis of the 7-azaindole ring system.[5] These include, but are not limited to:

-

Hemetsberger Reaction: A classic method involving the thermal or base-catalyzed cyclization of an α-azido-α,β-unsaturated ester.

-

Fischer Indole Synthesis: While less common for azaindoles, variations of this reaction can be employed.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern approaches frequently utilize palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Heck couplings, to construct the bicyclic system from appropriately substituted pyridine and pyrrole precursors.[6][7] These methods offer high efficiency and functional group tolerance.[6][8]

A generalized workflow for the synthesis of the 7-azaindole core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.[9]

Caption: Generalized workflow for 7-azaindole core synthesis.

The Art of Functionalization: Tailoring Derivatives for Specific Targets

Once the 7-azaindole core is synthesized, its strategic functionalization is paramount to achieving the desired biological activity. Advances in metal-catalyzed chemistry have provided a robust toolbox for the precise modification of the 7-azaindole ring at various positions.[8]

Key Functionalization Strategies

The primary methods for modifying the 7-azaindole core include:

-

Palladium-Catalyzed Cross-Coupling Reactions: These are instrumental for introducing a wide array of substituents, including aryl, heteroaryl, and alkynyl groups.[10]

-

Direct C-H Bond Functionalization: This emerging area allows for the direct introduction of functional groups without the need for pre-halogenation, offering a more atom-economical approach.[8]

-

Halogenation: Introduction of halogens (I, Br) at specific positions, often at C3, serves as a versatile handle for subsequent cross-coupling reactions.[10]

-

Carbene Transfer Reactions: Recent studies have demonstrated the use of metal-carbene transfer for site-selective functionalization.[11]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C3-arylation of a 3-bromo-7-azaindole derivative.

Materials:

-

3-Bromo-1H-pyrrolo[2,3-b]pyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent mixture (Dioxane/Water, 4:1).

-

Add the palladium catalyst (0.05 equiv).

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine.

Structure-Activity Relationship (SAR) Studies and Therapeutic Applications

The true power of the 7-azaindole scaffold is realized through systematic SAR studies that correlate structural modifications with biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

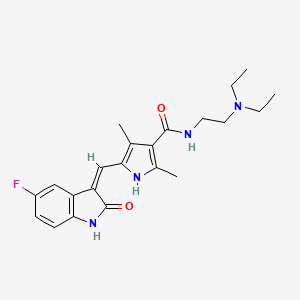

7-Azaindoles as Kinase Inhibitors

The 7-azaindole framework is a prolific source of kinase inhibitors.[12] The nitrogen at the 7-position can act as a crucial hydrogen bond acceptor, mimicking the interaction of ATP with the kinase hinge region.[1]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating anti-proliferative and pro-apoptotic effects in cancer cell lines.[13][14]

-

Rho Kinase (ROCK) Inhibitors: Substitution at the 3-position of the 7-azaindole scaffold has led to potent and selective ROCK inhibitors with potential applications in hypertension and glaucoma.[15][16][17]

-

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Optimization of an azabenzimidazole screening hit led to the discovery of highly potent and selective 7-azaindole-based CDK9 inhibitors for the treatment of hematological malignancies.[18]

-

Janus Kinase (JAK) Inhibitors: N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors for autoimmune diseases.[19][20]

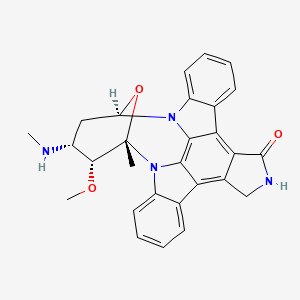

Caption: Interaction of the 7-azaindole core with a kinase active site.

Expanding Therapeutic Horizons

Beyond kinase inhibition, 7-azaindole derivatives have shown promise in a diverse range of therapeutic areas:

-

Anticancer Agents: The scaffold has been utilized to develop inhibitors of various targets implicated in cancer, such as phosphodiesterase 4B (PDE4B) and Ataxia Telangiectasia Mutated (ATM) kinase.[21][22] SAR studies have highlighted the importance of substitutions at the 1, 3, and 5 positions for anticancer activity.[23][24]

-

Immunomodulators: Derivatives have been explored as immunomodulators targeting Janus Kinase 3 (JAK3).[25]

-

Antiviral and Antibacterial Agents: The 7-azaindole nucleus is present in compounds with activity against various pathogens.

-

Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier has led to its investigation for neurological conditions.

Quantitative SAR Data Summary

| Compound Class | Target | Key Substitution | Potency (IC50) | Reference |

| 1H-pyrrolo[2,3-b]pyridines | FGFR1-4 | Varied C3 substituents | 7-712 nM | [14] |

| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 3,3-difluoroazetidine on amide | 0.14 µM | [21] |

| 7-Azaindoles | ROCK | Varied C3 substituents | Potent nM range | [15][17] |

| 1H-pyrrolo[2,3-b]pyridines | c-Met | Sulfur-linked side chain | 22.8 nM | [26] |

| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | (S,S)-enantiomer of piperidine | Potent nM range | [19][20] |

| 1H-pyrrolo[2,3-b]pyridines | ATM | Optimized side chains | Highly selective | [22] |

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its versatility, born from a unique combination of structural and electronic features, continues to fuel the development of novel therapeutics against a wide array of diseases. The ongoing evolution of synthetic methodologies, particularly in the realm of C-H functionalization, promises to further expand the accessible chemical space for 7-azaindole derivatives. As our understanding of complex biological pathways deepens, the strategic deployment of this privileged scaffold will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

- Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry.html]

- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc04264a]

- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02890k]

- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Science. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0216]

- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02890k]

- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]

- Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2030999X]

- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30829141/]

- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. IntechOpen. [URL: https://www.intechopen.com/chapters/81182]

- Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/325980072_Design_Synthesis_and_Structure-Activity_Relationships_of_7-Azaindole-Based_Rho_kinase_ROCK_Inhibitors]

- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501923s]

- Functionalization of the 1-Acetyl-7-azaindole Core. Benchchem. [URL: https://www.benchchem.

- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00227]

- Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29929871/]

- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38112108/]

- Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27155359/]

- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796032/]

- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26950400/]

- Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]

- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01211]

- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00213h]

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2679]

- 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1H-pyrrolo-2-3-b-pyridine%3A-A-new-scaffold-for-Donarska-L%C4%85czkowski/f6312a0210217983c2714c330f606346b9d628d0]

- The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. Benchchem. [URL: https://www.benchchem.com/application-notes/the-strategic-advantage-of-azaindoles-a-deep-dive-into-bioisosterism-in-drug-discovery]

- Palladium-Catalyzed Functionalization of 5- and 7-Azaindoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Palladium-Catalyzed-Functionalization-of-5-and-Chen-Malindela/f51093153d1012971261a86a076a44575883707e]

- Azaindole Therapeutic Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7844977/]

- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01026]

- Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jf00045a034]

- 7-Azaindole Derivatives: Exploring Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra02890k]

- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40570304/]

- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33428419/]

- Recent Advances in the Synthesis and Properties of 4‐, 5‐, 6‐ or 7‐Azaindoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Advances-in-the-Synthesis-and-Properties-of-Dabro-Humski/02d506a6c1704231b4b9b9a67a03004f14798e3b]

- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [URL: https://www.researchgate.

- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00992]

- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4033908/]

- Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/indole_bioisosteric]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Functionalization of 5- and 7-Azaindoles. | Semantic Scholar [semanticscholar.org]

- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135503887&t=l)